
3-Amino-5-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-methylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the pyrrolidinone family. This compound features a five-membered lactam ring with an amino group at the third position and a methyl group at the fifth position. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-5-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the amino and methyl groups.
Pyrrolidin-2,5-dione: Another related compound with an additional carbonyl group at the fifth position.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the second position.
Uniqueness
3-Amino-5-methylpyrrolidin-2-one is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC名 |
3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8) |
InChIキー |
SWTNSRXCWULTDK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
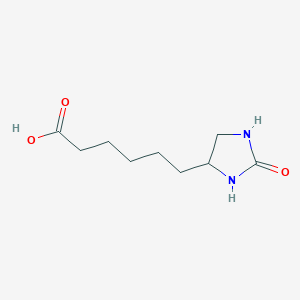
![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)

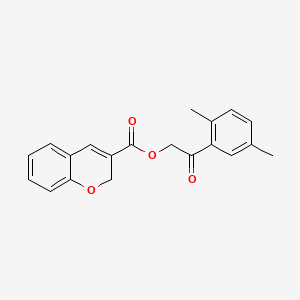
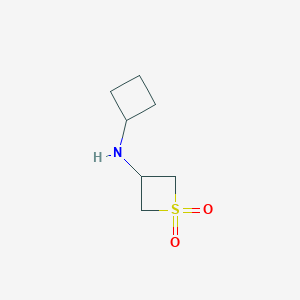
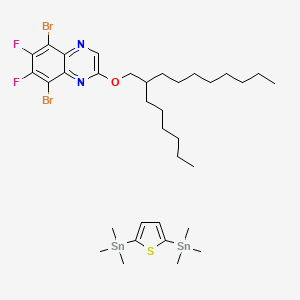
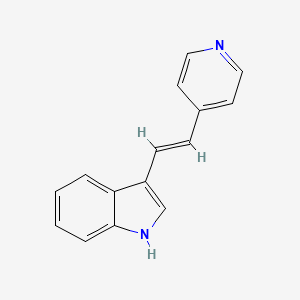

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)

